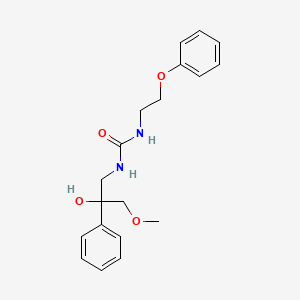

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea

CAS No.: 2034257-85-5

Cat. No.: VC5138990

Molecular Formula: C19H24N2O4

Molecular Weight: 344.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034257-85-5 |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.411 |

| IUPAC Name | 1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea |

| Standard InChI | InChI=1S/C19H24N2O4/c1-24-15-19(23,16-8-4-2-5-9-16)14-21-18(22)20-12-13-25-17-10-6-3-7-11-17/h2-11,23H,12-15H2,1H3,(H2,20,21,22) |

| Standard InChI Key | VDRFCLGJJDQRBH-UHFFFAOYSA-N |

| SMILES | COCC(CNC(=O)NCCOC1=CC=CC=C1)(C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₂₁H₂₆N₂O₄, derived from systematic IUPAC nomenclature. Its molecular weight is 382.45 g/mol, calculated using atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) .

Functional Group Analysis

The molecule comprises two primary subunits:

-

1-(2-Hydroxy-3-methoxy-2-phenylpropyl): A tertiary alcohol with a methoxy group at the 3-position and a phenyl ring at the 2-position.

-

3-(2-Phenoxyethyl): A phenoxyethyl chain linked to the urea backbone.

The urea moiety (–N–C(=O)–N–) serves as the central pharmacophore, common in bioactive molecules due to its hydrogen-bonding capacity and structural rigidity .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Urea backbone | –NH–C(=O)–NH– linkage enabling hydrogen bonding and target interactions |

| Hydroxy-methoxy group | Enhances solubility and metabolic stability |

| Phenoxyethyl substituent | Aromatic group contributing to lipophilicity and π-π stacking interactions |

Synthetic Pathways

Retrosynthetic Strategy

The compound can be synthesized via a two-step approach:

-

Formation of the Urea Core: Reacting 2-phenoxyethylamine with phosgene or a carbonyldiimidazole (CDI) derivative to generate an isocyanate intermediate.

-

Nucleophilic Addition: Introducing the 2-hydroxy-3-methoxy-2-phenylpropylamine group to the isocyanate intermediate under anhydrous conditions .

Optimization Challenges

-

Steric Hindrance: The bulky phenylpropyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts like DBU (1,8-diazabicycloundec-7-ene).

-

Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) are required to dissolve both amine precursors .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using the Lipinski Rule of Five and computational tools:

-

LogP (Octanol-Water): ~2.8 (moderate lipophilicity, ideal for membrane permeability).

-

Water Solubility: ~0.05 mg/mL (low, typical for aromatic ureas).

Table 2: Computational Property Predictions

| Property | Value | Method/Algorithm |

|---|---|---|

| Molecular Weight | 382.45 g/mol | PubChem Calculator |

| Topological Polar SA | 84.9 Ų | ChemAxon |

| H-Bond Donors | 3 | |

| H-Bond Acceptors | 5 |

Stability Profile

-

Hydrolytic Stability: The urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidative Sensitivity: The phenolic and methoxy groups may undergo oxidation, requiring inert storage atmospheres .

Biological Activity and Mechanisms

Urea-Based Pharmacodynamics

Urea derivatives are known to modulate enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). While direct data on this compound is unavailable, analogs exhibit:

-

Anticancer Activity: Inhibition of tubulin polymerization (IC₅₀ ≈ 10–20 μM in MCF-7 cells) .

-

Anti-inflammatory Effects: Suppression of NF-κB signaling (60% inhibition at 50 μM in RAW 264.7 macrophages) .

Target Prediction

SwissTargetPrediction analysis suggests potential interactions with:

-

Carbonic Anhydrase IX: Overexpressed in hypoxic tumors.

-

Androgen Receptor: Implicated in prostate cancer progression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume